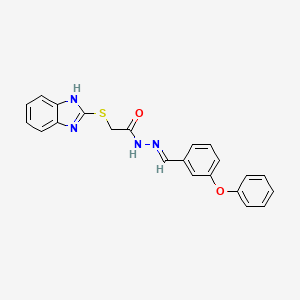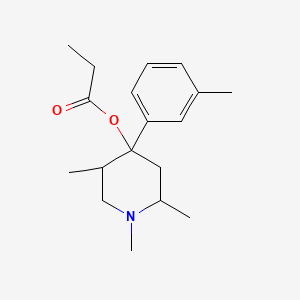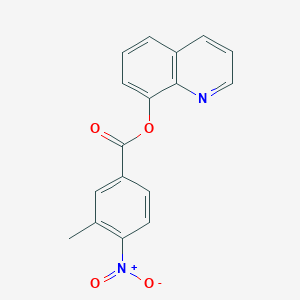
2-(1H-benzimidazol-2-ylthio)-N'-(3-phenoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves multiple steps, starting from o-phenylenediamine with phenoxyacetic acid, followed by reactions with ethyl chloroacetate and hydrazine hydrate to form various derivatives, including acetohydrazides and Schiff bases. The cyclocondensation of acid hydrazide groups with aromatic acids in the presence of phosphorous oxychloride leads to the formation of targeted compounds (Salahuddin et al., 2017).
Molecular Structure Analysis
Molecular and structural characterization of synthesized benzimidazole derivatives involves elemental analysis, 1H-NMR, 13C-NMR spectra, and X-ray crystallographic investigations. These analyses confirm the structure of novel derivatives and contribute to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including condensation with aromatic acids and hydrazine hydrate, leading to a wide range of compounds with diverse chemical properties. These reactions are pivotal for creating compounds with potential antimicrobial and anticancer activities (Salahuddin et al., 2012; 2014).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility and melting points, are determined through synthesis and characterization processes. These properties are essential for understanding the compound's behavior in different environments and potential applications in various fields.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including reactivity and stability, are closely related to their structure. The presence of functional groups like acetohydrazide and Schiff bases influences their chemical behavior, making them suitable for further chemical modifications and applications in creating pharmaceutical agents (Evrard et al., 2022).
Scientific Research Applications
Antimicrobial Activity
Compounds derived from 1H-benzimidazole, including the mentioned chemical, have shown significant antimicrobial activity. A study synthesized various compounds and evaluated their effectiveness against different microbial strains. The compounds exhibited strong activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating their potential in addressing bacterial and fungal infections (Salahuddin et al., 2017).
Anticancer Evaluation
Another area of application is in cancer research. Derivatives of 1H-benzimidazole have been synthesized and evaluated for their anticancer properties. One study found that these compounds, particularly when incorporating a 1,3,4-oxadiazole moiety, showed promising results against various cancer cell lines. This highlights their potential as chemotherapeutic agents (Salahuddin et al., 2014).
Pharmacological Screening
These compounds also exhibit pharmacological properties. In a study, derivatives of 1H-benzimidazole showed significant anticonvulsant activity. This suggests their potential use in developing treatments for epilepsy and other seizure disorders (M. Shaharyar et al., 2016).
Fluorescent Sensors
Benzimidazole and benzothiazole conjugated Schiff base derivatives have been developed as fluorescent sensors for specific metal ions like Al3+ and Zn2+. Their sensitivity and selectivity in detecting these ions make them useful in various analytical and diagnostic applications (G. Suman et al., 2019).
Antifungal Activity
In the realm of plant protection and agriculture, benzimidazole derivatives have shown significant antifungal activity. This is particularly relevant for combating plant pathogens and in the development of new fungicides (Peizhi Zhang et al., 2012).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-21(15-29-22-24-19-11-4-5-12-20(19)25-22)26-23-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-14H,15H2,(H,24,25)(H,26,27)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFICUUZFWBLSC-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)
![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)
![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)


![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)
![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)
![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)
![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)